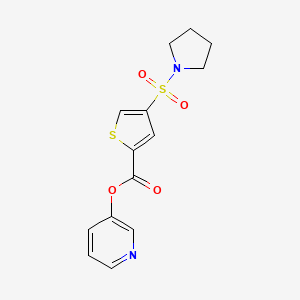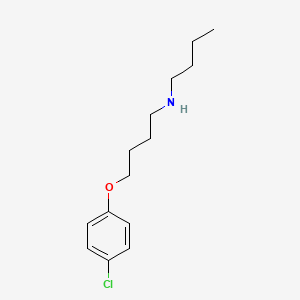
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPTC and is known for its ability to selectively inhibit a specific type of protein kinase, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
PPTC works by binding to the ATP-binding site of CaMKII, thereby preventing the kinase from phosphorylating its substrates. This selective inhibition of CaMKII activity allows researchers to study the specific role of this protein kinase in various cellular processes.
Biochemical and Physiological Effects:
PPTC has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of CaMKII activity, PPTC has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make PPTC a valuable tool for studying the role of CaMKII in various disease states, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPTC is its selective inhibition of CaMKII activity, which allows researchers to study the specific role of this protein kinase in various cellular processes. Additionally, PPTC has been shown to have anti-inflammatory effects and to protect against oxidative stress, making it a valuable tool for studying the role of CaMKII in various disease states. However, one limitation of PPTC is its potential off-target effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving PPTC. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that CaMKII activity is dysregulated in these diseases, and PPTC may be a valuable tool for studying the specific role of CaMKII in these processes. Additionally, PPTC may have potential therapeutic applications in these diseases, although further research is needed to explore this possibility. Other future directions for research involving PPTC include its potential role in cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of PPTC involves the reaction of 3-pyridinyl 2-thiophenecarboxylate with 1-pyrrolidinylsulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography techniques to obtain a high-purity product.
Applications De Recherche Scientifique
PPTC has been widely used in scientific research to study the role of protein kinases in various cellular processes. Specifically, PPTC has been shown to selectively inhibit the activity of a protein kinase called CaMKII, which is involved in processes such as synaptic plasticity and learning and memory. By inhibiting CaMKII activity, researchers can study the specific role of this protein kinase in these processes.
Propriétés
IUPAC Name |
pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABRBLTVRMKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)



![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)


![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)

![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)